What are the chemical properties of Pristane?
What are the chemical properties of Pristane?
An In-Depth Technical Guide to the Chemical Properties of Pristane
For Researchers, Scientists, and Drug Development Professionals
Pristane (2,6,10,14-tetramethylpentadecane) is a naturally occurring, saturated branched-chain alkane widely utilized in biomedical research.[1][2] While its applications are extensive, particularly as a potent adjuvant in inducing autoimmune disease models in rodents, a thorough understanding of its fundamental chemical properties is crucial for its effective and safe use in experimental settings.[1][3][4] This guide provides a detailed overview of the chemical and physical characteristics of pristane, methodologies for their determination, and the molecular pathways it influences.
Core Chemical and Physical Properties
Pristane is a transparent, oily liquid characterized by its stability and low reactivity under standard laboratory conditions.[5][6] It is a non-polar molecule, which dictates its solubility and interactions with biological systems.[4][5] Its chemical inertness makes it an ideal solvent for various organic compounds, while its hydrophobic nature is central to its biological activity as an inflammatory agent.[5]
Identification and General Properties
The fundamental identifiers and general properties of pristane are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 2,6,10,14-Tetramethylpentadecane | [3][7] |
| Synonyms | Norphytane, Bute hydrocarbon | [7][8] |
| CAS Number | 1921-70-6 | [1][7] |
| Molecular Formula | C₁₉H₄₀ | [1][5] |
| Molecular Weight | 268.52 g/mol | [1][3] |
| Appearance | Colorless, transparent oily liquid | [2][5] |
Physicochemical Data
Quantitative physical and chemical data for pristane are crucial for experimental design, including preparation of solutions and understanding its pharmacokinetic behavior.
| Property | Value | Conditions | Reference(s) |
| Density | 0.783 g/mL | at 20 °C | [1][5] |
| Boiling Point | 296 - 300 °C | at 760 mmHg | [5][7][8] |
| Melting/Freezing Point | -60 °C to -100 °C | [6][8] | |
| Viscosity | 5 cP | at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.438 | at 20 °C | [1][9] |
| Flash Point | >110 °C (>230 °F) | Closed cup | [6][8] |
| Vapor Pressure | 0.0002 hPa | at 20 °C (est.) | [8] |
Solubility Profile
Pristane's non-polar nature governs its solubility.
| Solvent | Solubility | Reference(s) |
| Water | Insoluble (1.0 x 10⁻⁸ mg/L at 25 °C) | [2][8] |
| Organic Solvents | Soluble | [2] |
| Diethyl Ether | Soluble | |
| Benzene | Very Soluble | |
| Chloroform | Very Soluble | |
| Carbon Tetrachloride | Soluble | |
| Hexane | Soluble | |
| Petroleum Ether | Very Soluble |
Stability and Reactivity
Pristane is a stable compound under recommended storage conditions, typically at room temperature, protected from light and moisture.[9] It is combustible but not highly flammable.[1] Its primary reactivity concern is its incompatibility with strong oxidizing agents.[1][6] When heated to decomposition, it can emit acrid smoke and irritating fumes.[6]
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of pristane.
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Mass Spectrometry (MS): In electron ionization mass spectrometry, pristane, like other long-chain alkanes, exhibits a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 268 may be of low intensity. The spectrum is dominated by clusters of peaks separated by 14 mass units, corresponding to the loss of successive methylene (-CH₂) groups.[10] Prominent fragments arise from cleavage at the branched points of the carbon chain.[5] The base peak is often observed at m/z 57, corresponding to the butyl cation ([C₄H₉]⁺).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of pristane is complex due to its branched structure but falls within the typical range for saturated alkanes (0.7–1.6 ppm).[11][12] The spectrum will show overlapping multiplets for the various -CH₃, -CH₂, and -CH- protons. The methyl protons will appear as doublets and singlets in the upfield region of the spectrum.[13]
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Infrared (IR) Spectroscopy: The FT-IR spectrum of pristane is characteristic of a saturated alkane. It will be dominated by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations for methyl (-CH₃) and methylene (-CH₂) groups around 1465 cm⁻¹ and 1375 cm⁻¹.[14][15] The absence of significant peaks in other regions confirms the lack of functional groups.
Experimental Protocols
Determination of Physicochemical Properties
Standard methodologies are employed to measure the physical properties of liquid hydrocarbons like pristane.
-
Density Measurement: The density of pristane can be accurately determined using a pycnometer or a digital density meter.[16][17]
-
Pycnometer Method: A pycnometer (a glass flask of a known, precise volume) is weighed empty, then filled with pristane, and weighed again at a controlled temperature (e.g., 20 °C).[17] The density is calculated by dividing the mass of the pristane by the pycnometer's volume.[17]
-
Vibrating Tube Densitometer: A small sample of pristane is introduced into a U-shaped tube, which is then electronically excited to oscillate. The instrument measures the oscillation frequency, which is directly related to the density of the sample.[18][19]
-
-
Viscosity Measurement: The viscosity of pristane is typically measured using a capillary viscometer or a rotational viscometer.[20][21]
-
Capillary Viscometer (e.g., Ostwald): The time required for a fixed volume of pristane to flow under gravity through a narrow capillary of a known dimension is measured at a constant temperature.[22][23] This flow time is proportional to the kinematic viscosity.
-
Rotational Viscometer (e.g., Stabinger): This instrument measures dynamic viscosity. A rotor turns within a sample-filled cell, and the instrument measures the torque required to maintain a constant rotational speed.[19][21]
-
-
Refractive Index Measurement: An Abbe refractometer is commonly used to measure the refractive index of liquids like pristane.[24]
-
A few drops of pristane are placed on the surface of the main prism.
-
The prism is closed, and light (typically from a sodium lamp, D-line at 589 nm) is passed through the sample.
-
The user looks through the eyepiece and adjusts the instrument until the boundary between light and dark fields is centered on the crosshairs.
-
The refractive index is then read directly from the calibrated scale, ensuring the temperature is controlled and reported (e.g., 20 °C).[24]
-
Pristane-Induced Lupus (PIL) in Mice
Pristane is a reliable agent for inducing a systemic lupus erythematosus (SLE)-like disease in non-autoimmune prone mouse strains. The following is a generalized protocol.
-
Animal Selection: 8-10 week old female mice from a susceptible strain (e.g., BALB/c or C57BL/6) are used.[2]
-
Pristane Administration: A single intraperitoneal (i.p.) injection of 0.5 mL of pure pristane is administered to each mouse in the experimental group. Control mice receive an i.p. injection of 0.5 mL of sterile saline.[2][25]
-
Monitoring: Mice are monitored over a period of 2 to 8 months.[2]
-
Autoantibody Production: Serum is collected periodically (e.g., monthly) via tail or retro-orbital bleeding. ELISAs are performed to detect the presence and titers of lupus-associated autoantibodies, such as anti-nuclear antibodies (ANA) and anti-double-stranded DNA (anti-dsDNA) antibodies.[2][6]
-
Kidney Function: Urine is collected to monitor for proteinuria, a sign of glomerulonephritis.[2]
-
Histopathology: At the end of the study (e.g., 8 months), mice are euthanized. Kidneys are harvested, fixed, and sectioned for histological analysis (e.g., H&E staining) and immunofluorescence to detect immune complex deposition (IgG, C3).[2]
-
Visualizations: Workflows and Pathways
Experimental Workflow for Pristane-Induced Lupus
The following diagram illustrates the typical experimental procedure for inducing and analyzing the murine model of lupus using pristane.
Signaling Pathways in Pristane-Induced Autoimmunity
Pristane administration triggers a complex inflammatory cascade that leads to the breakdown of self-tolerance. The primary mechanism involves the activation of innate immune cells through Toll-like receptor 7 (TLR7), culminating in the production of type I interferons (IFN-I), which are central to lupus pathogenesis.[8]
Pristane: From Chemical Structure to Biological Effect
The physicochemical properties of pristane are directly linked to its biological function as an immunological adjuvant. This diagram illustrates the logical flow from its molecular characteristics to the induction of autoimmune pathology.
References
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- 2. [Experimental study of pristane-induced murine lupus model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC6 Deletion Decreases Pristane-induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pristane induces autophagy in macrophages, promoting a STAT1-IRF1-TLR3 pathway and arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
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